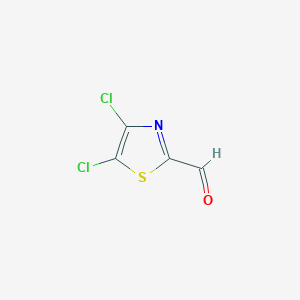
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(thiophen-2-yl)acetamide" is of interest due to its potential biological activities. Similar compounds have been synthesized and evaluated for their biological, including antifungal and plant growth regulating activities, and chemical properties.
Synthesis Analysis
Synthesis involves multiple steps, starting from substituted acetophenone, triazole, and phenyl isothiocyanate. The structures of synthesized compounds, including ones with thioamide groups, are confirmed through single-crystal X-ray diffraction analysis, showcasing their crystalline nature in specific systems and indicating the presence of intermolecular interactions stabilizing the structure (Liu et al., 2005).
Molecular Structure Analysis
The molecular structure is determined by techniques such as single-crystal X-ray diffraction, revealing crystallization in the monoclinic system with detailed parameters like space group, cell dimensions, and volume. This information helps in understanding the arrangement of molecules and their stability contributed by weak intermolecular interactions (Liu et al., 2005).
Chemical Reactions and Properties
Chemical reactions involve the use of various aromatic aldehydes to afford substituted compounds. Spectroscopic studies such as 1H NMR and IR confirm the structures of the synthesized compounds. The reactions and properties of these compounds are significant for their potential biological activities (Panchal & Patel, 2011).
Physical Properties Analysis
The physical properties, including crystalline nature and molecular dimensions, are crucial for understanding the compound's stability and potential intermolecular interactions. The detailed crystallographic analysis provides insights into the physical characteristics that may affect the compound's solubility, stability, and biological activity.
Chemical Properties Analysis
Chemical properties are derived from reactions with various chemicals, revealing functionalities and potential for further modifications. The synthesis process and subsequent reactions highlight the compound's reactivity and potential for forming derivatives with varying biological activities. The antimicrobial and hemolytic activities of synthesized derivatives indicate the chemical properties' role in biological applications (Ramalingam et al., 2019).
Aplicaciones Científicas De Investigación
Anticancer Activity
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(thiophen-2-yl)acetamide derivatives have been investigated for their potential in anticancer therapy. Studies have shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines, including human lung adenocarcinoma cells. One derivative, in particular, demonstrated significant selectivity and induced apoptosis, though not as effectively as the standard cisplatin (Evren et al., 2019). Similarly, other derivatives have shown considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).
Antimicrobial Activity
Research has also explored the antimicrobial properties of these compounds. Novel thiazole derivatives synthesized from N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(thiophen-2-yl)acetamide have demonstrated significant antibacterial and antifungal activities. These activities were assessed using various microbial strains, with some compounds showing high efficacy (Saravanan et al., 2010). Further studies on similar compounds have also reported good antimicrobial activity, adding to the potential of these compounds in this field (Fahim & Ismael, 2019).
Optoelectronic Properties
In the realm of materials science, the optoelectronic properties of thiazole-based polythiophenes, which include derivatives of N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(thiophen-2-yl)acetamide, have been investigated. These studies focused on their potential applications in conducting polymers, revealing promising optical band gaps and satisfactory switching times, hinting at their utility in electronic devices (Camurlu & Guven, 2015).
Propiedades
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S2/c25-18(14-17-12-7-13-27-17)23-22-24-19(15-8-3-1-4-9-15)21(28-22)20(26)16-10-5-2-6-11-16/h1-13H,14H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDDYDUUFZFQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CC3=CC=CS3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


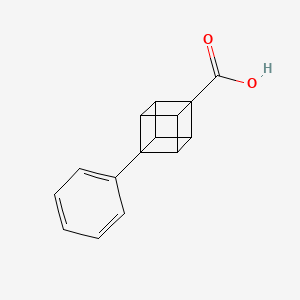
![1-(2-ethoxyethyl)-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2484727.png)
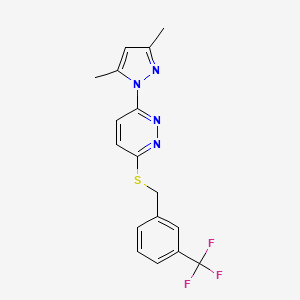

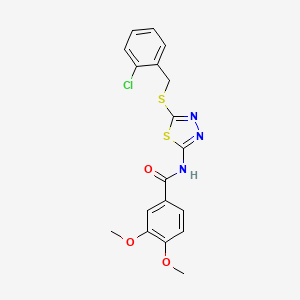
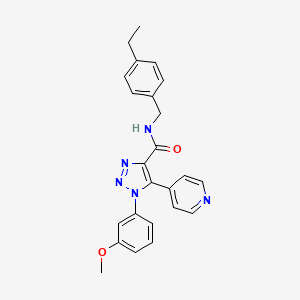
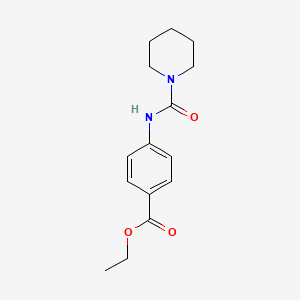
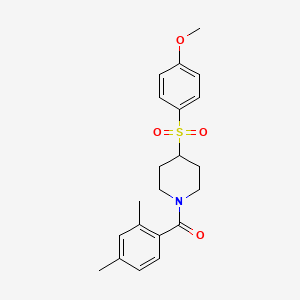
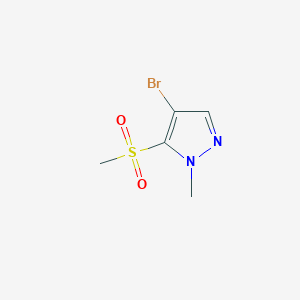


![2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine](/img/structure/B2484742.png)
